4-amino-2-bromo-6-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-bromo-6-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H5BrF3NO2. It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethoxy group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-bromo-6-(trifluoromethoxy)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-amino-6-(trifluoromethoxy)phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-bromo-6-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones .
Scientific Research Applications
4-amino-2-bromo-6-(trifluoromethoxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-2-bromo-6-(trifluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-bromophenol: Similar structure but lacks the trifluoromethoxy group.
4-bromo-2-(trifluoromethoxy)phenol: Similar structure but lacks the amino group.
2-amino-6-(trifluoromethoxy)benzoxazole: Contains a benzoxazole ring instead of a phenol ring.
Uniqueness
4-amino-2-bromo-6-(trifluoromethoxy)phenol is unique due to the presence of both the trifluoromethoxy group and the amino group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5BrF3NO2 |
---|---|
Molecular Weight |
272.02 g/mol |
IUPAC Name |
4-amino-2-bromo-6-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H5BrF3NO2/c8-4-1-3(12)2-5(6(4)13)14-7(9,10)11/h1-2,13H,12H2 |
InChI Key |
KNFJRKRJUXIHQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.